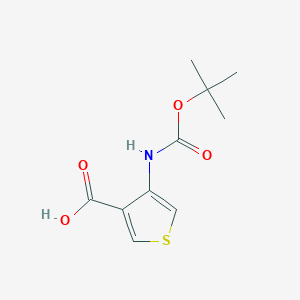

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

描述

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a carboxylic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid.

Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield .

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-3-methanol.

Substitution: Free amine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. Specifically, 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylic acid has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the thiophene ring can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Thiophene derivatives are known to possess inhibitory effects against a range of bacteria and fungi. The introduction of the tert-butoxycarbonyl group is believed to enhance solubility and bioavailability, which may improve the efficacy of these compounds in treating infections .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its functional groups allow for various chemical transformations, enabling chemists to synthesize more complex molecules. For instance, it can be used in the synthesis of peptide-like structures or as an intermediate in the preparation of biologically active compounds .

Facilitating Coupling Reactions

The compound's ability to participate in coupling reactions is particularly valuable in the synthesis of heterocyclic compounds. It can act as an acylating agent or a nucleophile in reactions such as amide bond formation, which is crucial for creating diverse chemical libraries for drug discovery .

Materials Science

Conductive Polymers

Thiophene derivatives are significant in the field of materials science, particularly in the development of conductive polymers. This compound can potentially be polymerized to form conductive materials suitable for applications in organic electronics, such as organic solar cells and transistors .

Nanostructured Materials

Recent studies have explored the use of thiophene-based compounds in creating nanostructured materials with unique optical and electronic properties. These materials can be employed in sensors and optoelectronic devices due to their tunable properties based on structural modifications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including this compound. The findings demonstrated significant anticancer activity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, researchers evaluated the antimicrobial properties of several thiophene derivatives. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development .

作用机制

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .

相似化合物的比较

- 4-((tert-Butoxycarbonyl)amino)benzoic acid

- 4-((tert-Butoxycarbonyl)amino)phenylacetic acid

- 4-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

Uniqueness: 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl or cyclohexyl counterparts. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

生物活性

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid, commonly referred to as 4-BOC-ATPA, is an organic compound that belongs to the class of thiophene derivatives. It is characterized by a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Molecular Formula: CHNOS

Molecular Weight: 243.28 g/mol

CAS Number: 108180-63-8

The structural characteristics of 4-BOC-ATPA allow it to participate in various biochemical reactions, particularly those involving enzyme-substrate interactions and peptide synthesis. The Boc group serves as a protective moiety for the amino functionality, which can be deprotected under acidic conditions to yield a free amine capable of forming peptide bonds.

The biological activity of 4-BOC-ATPA primarily stems from its ability to act as a protected amino acid derivative. Upon deprotection, the free amine can engage in:

- Peptide Bond Formation: Facilitating the synthesis of peptides and other complex molecules.

- Enzyme Interactions: Potentially acting as a substrate or inhibitor for various enzymes.

This compound's carboxylic acid group can also form ester or amide bonds, enhancing its versatility in organic synthesis and biological applications.

Biological Activity

Research indicates that 4-BOC-ATPA exhibits several biological activities:

Case Studies and Research Findings

While direct studies on 4-BOC-ATPA are sparse, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Zhang et al., MDPI (2024) | Explored pyrimidine-based drugs with anticancer properties; similar thiophene derivatives were noted for their inhibitory effects on cancer cell lines, suggesting potential for further investigation of 4-BOC-ATPA in this context. |

| ChemicalBook (2021) | Highlighted the use of thiophene derivatives in medicinal chemistry, emphasizing their role as intermediates in drug synthesis and potential enzyme inhibitors. |

Comparison with Similar Compounds

This compound can be compared with other Boc-protected amino acids to understand its unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| 4-((tert-butoxycarbonyl)amino)benzoic acid | Benzoic Acid Structure | Aromatic ring enhances stability but lacks thiophene's electronic properties. |

| 4-((tert-butoxycarbonyl)amino)phenylacetic acid | Phenylacetic Acid Structure | Similar reactivity but different steric hindrance due to phenyl group. |

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOGFDWFZFHNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444787 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108180-63-8 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。